Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-
CAS No.: 62096-46-2
Cat. No.: VC15920980
Molecular Formula: C20H16O
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62096-46-2 |
|---|---|
| Molecular Formula | C20H16O |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
| Standard InChI | InChI=1S/C20H16O/c1-13-7-9-15(10-8-13)18-11-14(2)20-17-6-4-3-5-16(17)12-19(20)21-18/h3-12H,1-2H3 |
| Standard InChI Key | YTILGCMEEPINJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C=C3O2)C |
Introduction
Structural Characteristics of Indeno[2,1-b]pyran Derivatives
Core Framework and Substitution Patterns
The indeno[2,1-b]pyran system consists of a fused indene and pyran ring, creating a rigid, planar structure conducive to π-π stacking interactions . Substitutions at the 2-position and 4-position significantly influence electronic and steric properties:
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2-(4-Methylphenyl)indeno[2,1-b]pyran (CID 1210215) adopts a molecular formula of , with a 4-methylphenyl group at position 2 and a hydrogen at position 4 .
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9-(1H-Inden-2-yl)-2-(4-methylphenyl)indeno[2,1-b]pyran (CID 12298243) introduces a bicyclic indenyl group at position 9, expanding conjugation () .
For 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran, the proposed structure () would feature:
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A 4-methyl group on the pyran ring, enhancing electron density.
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A 4-methylphenyl moiety at position 2, contributing steric bulk and lipophilicity.
Table 1: Comparative Structural Properties
| Property | 2-(4-Methylphenyl) Derivative | 4-Methyl-2-(4-Methylphenyl) Target |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 258.3 | 272.3 (calculated) |
| XLogP3-AA | 5.3 | ~5.8 (estimated) |
| Rotatable Bonds | 1 | 1 |
Synthesis and Reactivity
Synthetic Routes to 2-Arylindeno[2,1-b]pyrans
The synthesis of 2-aryl-substituted indeno[2,1-b]pyrans typically involves Friedel-Crafts alkylation or cyclocondensation reactions. For CID 1210215, the route likely proceeds via:
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Coupling of 4-methylbenzaldehyde with indeno[2,1-b]pyran precursors.
Introducing a 4-methyl group would require:
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Electrophilic substitution at position 4 using methylating agents (e.g., methyl chloride/AlCl₃).
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Protection/deprotection strategies to ensure regioselectivity.
Physicochemical and Computational Properties
Lipophilicity and Solubility
The 4-methylphenyl group increases hydrophobicity, as evidenced by CID 1210215’s XLogP3-AA of 5.3 . Adding a 4-methyl group would elevate this value (~5.8), reducing aqueous solubility.
Spectral Characteristics
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UV-Vis Absorption: Extended conjugation in analogs like CID 12298243 results in absorption maxima near 300–350 nm .
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NMR Spectroscopy: Aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.4 ppm (doublets, J = 8 Hz) .
Challenges and Future Directions
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